Cas no 27148-03-4 (1,2-benzisothiazole-3-thiol 1,1-dioxide)
1,2-benzisothiazole-3-thiol 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
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- Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
- 1,1-dioxo-1,2-benzothiazole-3-thione
- 1,2-benzisothiazol-3-(2H)-thione-1,1-dioxide
- 1,2-Benzisothiazole-3(2H)-thione 1,1-dioxide
- (1,2-benzoisothiazol-3-(2H)-thione-1,1-dioxide)
- 1,2-benzisothiazol-3(2H)-thione 1,1-dioxide
- 1,2-benzisothiazole-3-thiol 1,1-dioxide
- 1,2-Benzisothiazoline-3-thione, 1,1-dioxide
- 1,2-benzoisothiazol-3(2H)-thione 1,1-dioxide
- 3-sulfanyl-1
- AC1MHYV
- benzo[d]isothiazol-3(2H)-thione 1,1-dioxide
- E6,2-benzothiazole-1,1-dione
- F1904-0004
- thiosaccharin
- thiosaccharine
- BAVQVWLILLHJKA-UHFFFAOYSA-N
- 1,2-Benzisothiazole-3(2H)-thione, 1,1-dioxide
- 3-Mercaptobenzisothiazole S,S-dioxide
- NE44253
- 3-sulfanyl-1,2-benzothiazole-1,1-dione
- 1,2-benzisothiazole-3-thiol
- 27148-03-4
- MFCD18451364
- CBA14803
- CS-0149694
- 3-sulfanyl-1lambda6,2-benzothiazole-1,1-dione
- EN300-31710
- 1, 1-dioxo-1, 2-benzothiazole-3-thione
- DS-16016
- 1,1-dioxo-1,2-benzoisothiazol-3(2H)-thione
- Benzo[d]isothiazole-3(2H)-thione1,1-dioxide
- SCHEMBL4883407
- DTXSID90181615
- AKOS009181194
- C74405
- AKOS022183501
- 3-SULFANYLIDENE-2H-1??,2-BENZOTHIAZOLE-1,1-DIONE
-
- MDL: MFCD18451364
- Inchi: 1S/C7H5NO2S2/c9-12(10)6-4-2-1-3-5(6)7(11)8-12/h1-4H,(H,8,11)
- InChI Key: BAVQVWLILLHJKA-UHFFFAOYSA-N
- SMILES: S1(C2C=CC=CC=2C(N1)=S)(=O)=O
Computed Properties
- Exact Mass: 198.97625
- Monoisotopic Mass: 198.976
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 86.6
Experimental Properties
- Density: 1.65
- Boiling Point: 379°Cat760mmHg
- Flash Point: 183°C
- Refractive Index: 1.748
- PSA: 46.17
1,2-benzisothiazole-3-thiol 1,1-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059004251-250mg |
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide |
27148-03-4 | 95% | 250mg |
$210.08 | 2023-09-02 | |
| Alichem | A059004251-1g |
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide |
27148-03-4 | 95% | 1g |
$566.80 | 2023-09-02 | |
| Alichem | A059004251-5g |
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide |
27148-03-4 | 95% | 5g |
$1499.40 | 2023-09-02 | |
| Chemenu | CM251833-1g |
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide |
27148-03-4 | 95% | 1g |
$486 | 2021-06-17 | |
| Chemenu | CM251833-5g |
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide |
27148-03-4 | 95% | 5g |
$1431 | 2021-06-17 | |
| TRC | B537035-10mg |
3-sulfanyl-1,2-benzothiazole-1,1-dione |
27148-03-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B537035-50mg |
3-sulfanyl-1,2-benzothiazole-1,1-dione |
27148-03-4 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B537035-100mg |
3-sulfanyl-1,2-benzothiazole-1,1-dione |
27148-03-4 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Ambeed | A275874-100mg |
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide |
27148-03-4 | 95% | 100mg |
$59.0 | 2025-02-21 | |
| Ambeed | A275874-250mg |
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide |
27148-03-4 | 95% | 250mg |
$116.0 | 2025-02-21 |
1,2-benzisothiazole-3-thiol 1,1-dioxide Suppliers
1,2-benzisothiazole-3-thiol 1,1-dioxide Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1,2-benzisothiazole-3-thiol 1,1-dioxide
Recent Advances in the Study of 1,2-Benzisothiazole-3-thiol 1,1-Dioxide (CAS: 27148-03-4): A Comprehensive Research Brief
1,2-Benzisothiazole-3-thiol 1,1-dioxide (CAS: 27148-03-4) is a sulfur-containing heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. This research brief aims to synthesize the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and emerging applications in biomedicine.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1,2-benzisothiazole-3-thiol 1,1-dioxide exhibits potent inhibitory activity against bacterial biofilms, a critical target in combating antibiotic-resistant infections. The research team employed molecular docking and in vitro assays to elucidate its binding affinity for key bacterial enzymes, such as DNA gyrase and topoisomerase IV. These findings suggest that derivatives of this compound could serve as promising leads for novel antibacterial agents, addressing the urgent need for new antimicrobial strategies.
In the realm of oncology, a recent preprint on bioRxiv (2024) revealed that 1,2-benzisothiazole-3-thiol 1,1-dioxide derivatives exhibit selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines. The study employed high-throughput screening and proteomic analysis to identify the compound's interaction with redox-sensitive proteins, leading to the induction of apoptosis via oxidative stress pathways. These results underscore the potential of this chemical scaffold in designing targeted therapies for aggressive cancer subtypes.
From a synthetic chemistry perspective, advances in the preparation of 1,2-benzisothiazole-3-thiol 1,1-dioxide have been reported in Organic Letters (2023). Researchers developed a novel one-pot synthesis method using eco-friendly catalysts, achieving yields of up to 92% with improved purity profiles. This methodological breakthrough addresses previous challenges in large-scale production, facilitating further pharmacological evaluation of this compound class.
Emerging applications in neurodegenerative disease research have also been documented. A 2024 study in ACS Chemical Neuroscience demonstrated that certain 1,2-benzisothiazole-3-thiol 1,1-dioxide analogs can cross the blood-brain barrier and exhibit neuroprotective effects in models of Parkinson's disease. The compounds were found to modulate α-synuclein aggregation and reduce oxidative damage in dopaminergic neurons, suggesting their potential as multifunctional therapeutic agents for neurodegenerative disorders.
In conclusion, recent research on 1,2-benzisothiazole-3-thiol 1,1-dioxide (27148-03-4) highlights its growing importance as a privileged structure in medicinal chemistry. The compound's diverse biological activities, coupled with advances in synthetic methodologies, position it as a valuable scaffold for developing novel therapeutic agents across multiple disease areas. Future research directions may focus on structure-activity relationship optimization and the development of targeted delivery systems to enhance its pharmacological profile.
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